Nicotinate adenine dinucleotide phosphate
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Overview
Description
Nicotinic acid-adenine dinucleotide phosphate is a nicotinic acid dinucleotide that is NADP(+) in which the carboxamide group on the pyridine ring is replaced by a carboxy group. It has a role as a calcium channel agonist, a signalling molecule and a metabolite. It is functionally related to a NADP(+). It is a conjugate acid of a nicotinate-adenine dinucleotide phosphate(4-).
Mechanism of Action
Target of Action
Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) is a naturally occurring nucleotide that has been shown to be involved in the release of Ca2+ from intracellular stores in a wide variety of cell types, tissues, and organisms . The primary targets of NAADP are novel Ca2+ channels located on acidic organelles . Current evidence suggests that NAADP may function as a trigger to initiate a Ca2+ signal that is then amplified by other Ca2+ release mechanisms . Recent studies have identified HN1L/JPT2 as a high-affinity NAADP binding protein that is essential for the modulation of Ca2+ channels .
Mode of Action
NAADP interacts with its targets, the Ca2+ channels, to initiate a Ca2+ signal. This signal is then amplified by other Ca2+ release mechanisms . The molecular mechanisms involved in the Ca2+ mobilizing activity of NAADP have been a matter of many discussions in the past years. Two hypotheses evolved: (i) NAADP activates type 1 ryanodine receptor (RYR1) localized on endoplasmic reticulum (ER) Ca2+ stores, or (ii) NAADP’s target organelles are acidic endo-lysosomal stores .
Biochemical Pathways
NAADP is involved in the release of Ca2+ from intracellular stores, acting as a second messenger in numerous cell types . It operates in both invertebrate and vertebrates . NAADP exerts these effects by activating two-pore channels (TPCs), an ancient family of eukaryotic intracellular ligand- and/or voltage-gated ion channels localized within the endolysosomal system .
Pharmacokinetics
It is known that naadp is a naturally occurring nucleotide involved in the release of ca2+ from intracellular stores . The responsiveness of cells to NAADP can be decreased upon gene silencing of HN1L/JPT2 by shRNA .
Result of Action
The result of NAADP action is the release of Ca2+ from intracellular stores, initiating a Ca2+ signal that is then amplified by other Ca2+ release mechanisms . This leads to various cellular responses depending on the cell type and the physiological or pathological context.
Action Environment
The action of NAADP is influenced by the cellular environment. For instance, the responsiveness of cells to NAADP can be decreased upon gene silencing of HN1L/JPT2 by shRNA . Moreover, the NAADP-mediated Ca2+ increase and cADPR production were markedly reduced in cardiomyocytes obtained from CD38 knockout mice .
Biochemical Analysis
Biochemical Properties
Nicotinate Adenine Dinucleotide Phosphate interacts with various enzymes, proteins, and other biomolecules. It binds to and opens Ca2+ channels on intracellular organelles, thereby increasing the intracellular Ca2+ concentration . This action is similar to its mechanistic cousins, IP3 and cyclic adenosine diphosphoribose .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cellular processes through its role in increasing the intracellular Ca2+ concentration . This modulation affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activation and changes in gene expression . It activates a novel Ca2+ release channel distinct from the relatively well-characterized IP3 and ryanodine receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it contributes to the development of maladaptive cardiac hypertrophy via Ca2+ signaling .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized via a redox cycle between NAADPH and NAADP in T cells . Oxidation of NAADPH is catalyzed by dual NADPH oxidase DUOX2 and reduction of NAADP by glucose 6-phosphate dehydrogenase .
Subcellular Localization
This compound is localized in the endoplasmic reticulum and acidic endo-lysosomal stores . It activates type 1 ryanodine receptor localized on endoplasmic reticulum Ca2+ stores, or its target organelles are acidic endo-lysosomal stores and Ca2+ mobilization proceeds via two-pore channels .
Properties
CAS No. |
5502-96-5 |
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Molecular Formula |
C21H27N6O18P3 |
Molecular Weight |
744.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C21H27N6O18P3/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(44-46(33,34)35)14(29)11(43-20)6-41-48(38,39)45-47(36,37)40-5-10-13(28)15(30)19(42-10)26-3-1-2-9(4-26)21(31)32/h1-4,7-8,10-11,13-16,19-20,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1 |
InChI Key |
QOTXBMGJKFVZRD-HISDBWNOSA-N |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)O |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)O |
Pictograms |
Irritant |
Synonyms |
NAADP NAADPH nicotinate adenine dinucleotide phosphate nicotinic acid adenine dinucleotide phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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